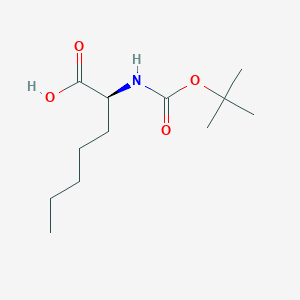

(S)-2-((tert-Butoxycarbonyl)amino)heptanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-5-6-7-8-9(10(14)15)13-11(16)17-12(2,3)4/h9H,5-8H2,1-4H3,(H,13,16)(H,14,15)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVQDXDHZJPGIIN-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20654302 | |

| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]heptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71066-01-8 | |

| Record name | Heptanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71066-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]heptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-2-((tert-Butoxycarbonyl)amino)heptanoic Acid

Introduction

(S)-2-((tert-Butoxycarbonyl)amino)heptanoic acid, also known as Boc-L-α-aminoheptanoic acid, is a non-proteinogenic amino acid derivative that serves as a vital building block in synthetic organic chemistry.[1] Its structure incorporates a seven-carbon chain, providing unique steric and lipophilic properties to target molecules. The defining feature of this compound is the tert-butoxycarbonyl (Boc) protecting group attached to the α-amino group. The Boc group is a cornerstone in peptide synthesis and medicinal chemistry due to its stability across a wide range of chemical conditions and its facile removal under mild acidic conditions.[2] This strategic combination of a non-natural side chain and a reliable protecting group makes this compound a valuable precursor for the synthesis of novel peptides, peptidomimetics, and complex organic molecules with potential therapeutic applications.[1][3] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications for researchers and professionals in drug development.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 71066-01-8 | [3] |

| Molecular Formula | C₁₂H₂₃NO₄ | |

| Molecular Weight | 245.32 g/mol | |

| Appearance | White to off-white solid | Inferred from product descriptions |

| Melting Point | Not available (typically crystalline solids for Boc-amino acids[2]) | |

| Boiling Point | 375.9°C at 760 mmHg (Predicted) | [3] |

| Density | 1.048 g/cm³ (Predicted) | [3][] |

| pKa | 4.02 ± 0.21 (Predicted) | [3] |

| Solubility | Generally soluble in organic solvents like Dichloromethane (DCM), Dimethylformamide (DMF), and Tetrahydrofuran (THF).[2] Solubility in non-polar solvents may vary. | |

| Purity | ≥ 95% | [] |

Synthesis and Purification

The synthesis of this compound is typically achieved through the protection of the amino group of (S)-2-aminoheptanoic acid using di-tert-butyl dicarbonate (Boc₂O). This reaction is a nucleophilic acyl substitution.[5]

Reaction Mechanism

The lone pair of the amino group nitrogen attacks one of the electrophilic carbonyl carbons of the Boc anhydride. The resulting tetrahedral intermediate collapses, leading to the formation of a carbamate and a tert-butyl carbonate leaving group, which subsequently decomposes into carbon dioxide and tert-butanol. The reaction is often facilitated by a base to deprotonate the amino acid, enhancing its nucleophilicity.

Experimental Protocol: Synthesis

This protocol is a generalized procedure based on standard methods for the Boc protection of amino acids.[5][6][7]

Materials:

-

(S)-2-aminoheptanoic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH) or Triethylamine (TEA)

-

Dioxane or Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

1M Hydrochloric acid (HCl) or saturated citric acid solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve (S)-2-aminoheptanoic acid in a 1:1 mixture of dioxane (or THF) and water containing one equivalent of sodium hydroxide.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane (or THF) dropwise to the cooled amino acid solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Remove the organic solvent under reduced pressure using a rotary evaporator.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl or saturated citric acid solution.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, or by column chromatography on silica gel.[1]

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Peptide Synthesis

This compound is a valuable building block in solid-phase peptide synthesis (SPPS). [8][9]In Boc-based SPPS, the N-terminus of the growing peptide chain is protected with a Boc group. After coupling of the next Boc-protected amino acid, the Boc group is removed with TFA, and the cycle is repeated. [9][10][11]The heptanoic acid side chain can be used to introduce lipophilicity into a peptide, potentially enhancing its membrane permeability or modulating its interaction with biological targets.

Organic Synthesis

Beyond peptide synthesis, this compound serves as a chiral intermediate for the synthesis of more complex organic molecules. [1]The carboxylic acid can be converted to esters, amides, or other functional groups, while the protected amine allows for selective transformations elsewhere in the molecule.

Spectroscopic Characterization

Detailed experimental spectra for this specific compound are not widely published. However, based on its structure and data from similar Boc-protected amino acids, the following characteristic signals can be expected. [12][13]

| Spectroscopy | Expected Signals |

|---|---|

| ¹H NMR | δ (ppm): ~12 (br s, 1H, COOH), ~7 (d, 1H, NH), ~4.0-4.2 (m, 1H, α-CH), ~1.6-1.8 (m, 2H, β-CH₂), ~1.4 (s, 9H, C(CH₃)₃), ~1.2-1.3 (m, 6H, alkyl CH₂), ~0.8-0.9 (t, 3H, terminal CH₃) |

| ¹³C NMR | δ (ppm): ~175-177 (COOH), ~155-156 (C=O, Boc), ~80 (C(CH₃)₃), ~53-55 (α-CH), ~31-34 (β-CH₂), ~28 (C(CH₃)₃), ~22-29 (alkyl CH₂), ~14 (terminal CH₃) |

| FT-IR | ν (cm⁻¹): ~3300 (N-H stretch), ~2800-3000 (C-H stretch), ~1710 (C=O stretch, carboxylic acid), ~1690 (C=O stretch, carbamate), ~1520 (N-H bend) |

| Mass Spec (ESI-) | m/z: 244.15 [M-H]⁻ |

Safety and Handling

-

Hazard Identification: May cause skin, eye, and respiratory tract irritation. May be harmful if swallowed. [2]* Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [14]* Storage: Store in a cool, dry place in a tightly sealed container. [3]Recommended storage temperature is 2-8°C. [3]* First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.

Conclusion

This compound is a versatile and valuable reagent for researchers in peptide synthesis and medicinal chemistry. Its unique side chain and the reliable Boc protecting group allow for the creation of novel molecules with tailored properties. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.

References

-

MDPI. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Retrieved from [Link]

- Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80.

- Oh, K., et al. (2014). Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. RSC Advances.

-

Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. University of Copenhagen Research Portal. Retrieved from [Link]

-

aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. aapptec. Retrieved from [Link]

-

Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Sunresin. Retrieved from [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link]

- Albericio, F., & Isidro-Llobet, A. (2019). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. In Comprehensive Organic Chemistry. Elsevier.

- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.

- Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. (2013). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Methods in Molecular Biology, 1047, 65–80.

-

PubChem. (n.d.). 7-(((Tert-butoxy)carbonyl)amino)heptanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia. Retrieved from [Link]

-

J&K Scientific LLC. (2025). BOC Protection and Deprotection. J&K Scientific LLC. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Retrieved from [Link]

-

NIST. (n.d.). Heptanoic acid, TMS derivative. NIST WebBook. Retrieved from [Link]

-

Cheminfo.org. (n.d.). Determine the structure of Boc amino acids. Cheminfo.org. Retrieved from [Link]

-

LookChem. (n.d.). Cas 71066-01-8,(S)-2-TERT-BUTOXYCARBONYLAMINO-HEPTANOIC ACID. LookChem. Retrieved from [Link]

-

ResearchGate. (n.d.). (I) Plot of NH chemical shifts in the 1 H NMR spectra of the.... ResearchGate. Retrieved from [Link]

-

University of Sheffield. (n.d.). Chemical shifts. University of Sheffield. Retrieved from [Link]

- Grzonka, Z., & Lammek, B. (1994). The 13C chemical shifts of amino acids in aqueous solution containing organic solvents. Journal of Biomolecular NMR, 4(1), 47-59.

-

Gable, K. (n.d.). 1H NMR Chemical Shift. Oregon State University. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts of the carbonyl carbons of.... ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). (2S)-4-(((tert-butoxy)carbonyl)amino)-2-hydroxybutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O. Google Patents.

-

PubChem. (n.d.). (S)-2-((tert)-Butoxycarbonyl)amino)butanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

AAPPTec. (n.d.). Boc-L-Amino Acids for Peptide Synthesis. AAPPTec. Retrieved from [Link]

Sources

- 1. Buy this compound | 71066-01-8 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. Cas 71066-01-8,(S)-2-TERT-BUTOXYCARBONYLAMINO-HEPTANOIC ACID | lookchem [lookchem.com]

- 5. jk-sci.com [jk-sci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Amine Protection / Deprotection [fishersci.co.uk]

- 8. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. peptide.com [peptide.com]

- 10. peptide.com [peptide.com]

- 11. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 12. mdpi.com [mdpi.com]

- 13. rsc.org [rsc.org]

- 14. prepchem.com [prepchem.com]

(S)-2-((tert-Butoxycarbonyl)amino)heptanoic Acid: A Comprehensive Technical Guide for Advanced Research

This guide provides an in-depth exploration of (S)-2-((tert-Butoxycarbonyl)amino)heptanoic acid, a non-proteinogenic amino acid critical to the fields of peptide synthesis and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document elucidates the molecule's structural and chemical properties, provides detailed protocols for its synthesis and characterization, and explores its applications in the development of novel therapeutics.

Introduction: The Strategic Value of Non-Natural Amino Acids

In the landscape of modern drug discovery, the incorporation of unnatural amino acids (UAAs) into peptide-based therapeutics has emerged as a powerful strategy to overcome the inherent limitations of their natural counterparts.[1][2] UAAs, such as this compound, offer a toolkit for fine-tuning the pharmacological profiles of peptides. The introduction of non-canonical side chains can enhance metabolic stability, modulate receptor binding affinity and selectivity, and improve oral bioavailability.[2][3]

This compound, with its linear five-carbon alkyl side chain, provides a means to systematically increase the hydrophobicity of a peptide. This modification can significantly influence peptide-membrane interactions and the overall conformational properties of the molecule, often leading to enhanced biological activity, particularly in antimicrobial and ACE-inhibitory peptides.[3][4] The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function is a cornerstone of solid-phase peptide synthesis (SPPS), allowing for the controlled, stepwise assembly of peptide chains.[5]

Molecular Structure and Physicochemical Properties

This compound is a chiral molecule with the (S)-configuration at the alpha-carbon. The structure consists of a heptanoic acid backbone, an N-terminal amine protected by a Boc group, and a linear pentyl side chain.

| Property | Value | Source |

| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]heptanoic acid | N/A |

| Molecular Formula | C12H23NO4 | N/A |

| Molecular Weight | 245.32 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in most organic solvents (e.g., methanol, dichloromethane, ethyl acetate) | [6] |

Synthesis and Purification: A Detailed Experimental Protocol

The synthesis of this compound is typically achieved through the N-protection of the parent amino acid, (S)-2-aminoheptanoic acid. The following protocol is adapted from established procedures for the Boc protection of similar amino acids.[7]

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Dissolution: In a round-bottom flask, dissolve (S)-2-aminoheptanoic acid (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.

-

Base Addition: Add sodium bicarbonate (NaHCO₃, 3.0 eq) to the solution and stir until fully dissolved.

-

Boc Anhydride Addition: Cool the mixture to 0°C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise while stirring.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight.

-

Quenching and Extraction: Add water to the reaction mixture to dissolve any precipitate. Extract the aqueous phase with a nonpolar solvent like petroleum ether to remove any unreacted (Boc)₂O.

-

Acidification: Carefully acidify the aqueous layer to a pH of approximately 3 using a 1 M solution of sodium bisulfate (NaHSO₄).

-

Product Extraction: Extract the acidified aqueous layer three times with ethyl acetate.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to obtain the pure this compound.

Spectroscopic Characterization: Verifying Molecular Integrity

Predicted ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.4 | broad singlet | 1H | -COOH |

| ~7.0 | doublet | 1H | -NH- |

| ~3.8 | multiplet | 1H | α-CH |

| ~1.6 | multiplet | 2H | β-CH₂ |

| ~1.37 | singlet | 9H | -C(CH₃)₃ |

| ~1.25 | multiplet | 6H | γ, δ, ε-CH₂ |

| ~0.85 | triplet | 3H | ζ-CH₃ |

Predicted ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~174 | -COOH |

| ~155 | -NH-C =O |

| ~78 | -C (CH₃)₃ |

| ~53 | α-CH |

| ~31 | β-CH₂ |

| ~28 | -C(C H₃)₃ |

| ~28 | γ-CH₂ |

| ~24 | δ-CH₂ |

| ~22 | ε-CH₂ |

| ~14 | ζ-CH₃ |

Applications in Drug Development and Peptide Science

The incorporation of this compound into peptide sequences is a strategic approach to enhance their therapeutic potential. The extended hydrophobic side chain can significantly impact the peptide's structure-activity relationship (SAR).

Enhancing Antimicrobial Activity

Antimicrobial peptides (AMPs) often rely on an amphipathic structure to disrupt bacterial membranes. Increasing the hydrophobicity of the non-polar face of an AMP can enhance its interaction with the lipid bilayer, leading to improved antimicrobial potency.[4] Studies on the AMP C18G have shown that replacing leucine residues with non-natural hydrophobic amino acids with long, flexible carbon chains can maintain or even increase antimicrobial activity.[4]

Modulating ACE-Inhibitory and Antioxidant Properties

In the design of angiotensin-converting enzyme (ACE) inhibitory peptides, hydrophobic amino acid residues, particularly at the C-terminus, are known to enhance binding affinity to the enzyme.[3] Similarly, the antioxidant activity of peptides can be influenced by the presence of hydrophobic residues, which can improve their solubility in lipidic environments and facilitate interaction with lipid acyl chains to prevent oxidation.[1]

Workflow for Peptide Synthesis and Biological Evaluation

Sources

- 1. mdpi.com [mdpi.com]

- 2. Amine Protection / Deprotection [fishersci.co.uk]

- 3. Current Trends of Bioactive Peptides—New Sources and Therapeutic Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide C18G - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. BOC-L-NORLEUCINE | 6404-28-0 [chemicalbook.com]

An In-Depth Technical Guide to the Aqueous and Organic Solubility of (S)-2-((tert-Butoxycarbonyl)amino)heptanoic Acid

Introduction: Navigating the Solubility Landscape of a Key Synthetic Building Block

(S)-2-((tert-Butoxycarbonyl)amino)heptanoic acid, a Boc-protected derivative of the non-proteinogenic amino acid L-2-aminoheptanoic acid, is a crucial building block in medicinal chemistry and peptide synthesis.[1][2] Its utility in creating novel peptide-based drugs and functional materials hinges on a thorough understanding of its physicochemical properties, paramount among which is solubility.[2] Low or unpredictable solubility can lead to significant challenges during drug discovery and development, causing unreliable results in in vitro assays, poor bioavailability, and underestimated toxicity.[3][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for determining and interpreting the solubility of this important compound. While specific quantitative solubility data is not widely published, this document will equip you with the foundational principles and robust experimental protocols necessary to generate this critical data in your own laboratory settings.

Physicochemical Profile and Its Implications for Solubility

The solubility of this compound is governed by its unique molecular structure, which blends features of nonpolar hydrocarbons and polar, ionizable functional groups.

Molecular Structure: C₁₂H₂₃NO₄ Molecular Weight: 245.32 g/mol [1][5]

The molecule can be deconstructed into three key regions that dictate its interaction with various solvents:

-

Heptyl Side Chain (C₅H₁₁): This long aliphatic chain is nonpolar and hydrophobic, favoring solubility in organic solvents of low to moderate polarity.

-

α-Amino Acid Backbone: The core amino acid structure contains a carboxylic acid group (-COOH) and an amide linkage. This portion of the molecule is polar.

-

tert-Butoxycarbonyl (Boc) Protecting Group: The bulky Boc group adds significant nonpolar character but also contains polar carbonyl and ether functionalities. It sterically hinders the amino group, preventing zwitterion formation at neutral pH, which differentiates its solubility profile from that of unprotected amino acids.[2]

The interplay of these features means its solubility is a delicate balance. The principle of "like dissolves like" suggests good solubility in moderately polar organic solvents, but limited solubility in highly polar (aqueous) or very nonpolar (e.g., hexane) environments.[6]

Table 1: Key Physicochemical Properties of this compound

| Property | Value/Descriptor | Source | Implication for Solubility |

| Molecular Formula | C₁₂H₂₃NO₄ | [1][5] | Indicates a significant hydrocarbon content relative to heteroatoms. |

| Molecular Weight | 245.32 g/mol | [1][5] | A moderate molecular weight, not inherently limiting solubility. |

| Predicted pKa | 4.02 ± 0.21 | [1] | The carboxylic acid is weakly acidic; solubility will be highly pH-dependent in aqueous media. |

| Predicted LogP | 2.5446 | [5] | Suggests a preference for lipophilic environments over aqueous ones. |

| H-Bond Donors | 2 | [5] | The carboxylic acid -OH and the N-H can act as hydrogen bond donors. |

| H-Bond Acceptors | 3 | [5] | The four oxygen atoms can act as hydrogen bond acceptors. |

The Gold Standard Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To obtain reliable and reproducible solubility data, the equilibrium or thermodynamic solubility must be determined. The shake-flask method is widely considered the "gold standard" for this purpose.[7][8] This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.

The workflow for this process can be visualized as follows:

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Experimental Protocol:

Objective: To determine the thermodynamic solubility of this compound in a selected solvent at a controlled temperature.

Materials:

-

This compound (solid, purity ≥98%)

-

Chosen solvent (e.g., phosphate-buffered saline pH 7.4, ethanol, ethyl acetate)

-

Glass vials with screw caps

-

Shaking incubator or thermomixer

-

Centrifuge

-

Syringe filters (0.22 µm, ensure compatibility with solvent)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

-

Preparation of the Suspension:

-

Add an excess amount of the solid compound to a glass vial. An excess is critical to ensure equilibrium is reached with the solid phase, but avoid adding so much that it significantly alters the solvent properties.[7]

-

Accurately add a known volume of the pre-equilibrated solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C for room temperature solubility, 37 °C for physiological relevance).

-

Agitate the suspension for a sufficient duration to ensure equilibrium is reached. For thermodynamic solubility, this typically requires 24 to 72 hours.[3]

-

-

Phase Separation:

-

After incubation, remove the vials and allow the undissolved solid to sediment.

-

Carefully withdraw a sample of the supernatant.

-

To remove any remaining solid microparticles, clarify the supernatant by either high-speed centrifugation or by passing it through a 0.22 µm syringe filter. This step is crucial to avoid overestimation of solubility.

-

-

Quantification:

-

Prepare a standard stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) and generate a calibration curve using serial dilutions.

-

Analyze the clarified supernatant from step 3 using a validated HPLC-UV method. Since the compound lacks a strong chromophore, UV detection should be performed at a low wavelength (e.g., 200-210 nm) corresponding to the carboxyl group's absorbance.[9]

-

Quantify the concentration of the dissolved compound in the sample by comparing its peak area to the calibration curve.

-

-

Calculation:

-

The determined concentration from the saturated solution represents the thermodynamic solubility of the compound in that specific solvent at that temperature. Express the result in appropriate units (e.g., mg/mL, µg/mL, or mM).

-

Key Factors Influencing Solubility Measurements

The measured solubility value is not absolute and is influenced by several critical experimental and physicochemical factors.

A. pH (in Aqueous Systems)

For an ionizable compound with a carboxylic acid (predicted pKa ≈ 4.02), pH is the most dominant factor affecting aqueous solubility.[1]

-

At pH < pKa (e.g., pH 2): The carboxylic acid will be predominantly in its neutral, protonated form (-COOH). The molecule will be uncharged, and solubility will be at its lowest, referred to as the intrinsic solubility.

-

At pH > pKa (e.g., pH 7.4): The carboxylic acid will be deprotonated to its carboxylate form (-COO⁻). The resulting anion is significantly more polar and will exhibit much higher aqueous solubility due to favorable ion-dipole interactions with water.

The relationship between pH, pKa, and solubility can be visualized as follows:

Caption: Effect of pH on the Solubility of a Weak Acid.

B. Solvent Polarity

The dual nature of the molecule—a nonpolar heptyl chain and Boc group combined with a polar acid function—means that solubility in organic solvents will vary significantly.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the polar parts of the molecule. Good solubility is expected.

-

Dipolar Aprotic Solvents (e.g., DMSO, DMF): These can accept hydrogen bonds and have high dielectric constants, making them effective at solvating both polar and moderately nonpolar compounds. High solubility is likely.

-

Moderately Polar Solvents (e.g., Ethyl Acetate, Dichloromethane): These solvents should effectively solvate the large nonpolar portions of the molecule while still interacting with the polar groups. Good solubility is predicted.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents will interact well with the heptyl chain but poorly with the polar carboxylic acid and amide groups, leading to very low solubility.

C. Temperature

The dissolution of most solid compounds is an endothermic process. Therefore, for this compound, solubility is expected to increase with rising temperature.[10][11] When reporting solubility data, it is imperative to state the temperature at which the measurement was performed. The temperature dependence can be described by the van't Hoff equation, which relates the change in solubility to the enthalpy of solution.[10]

Conclusion: A Foundation for Rational Drug Development

A precise understanding of the solubility of this compound is not merely an academic exercise; it is a fundamental prerequisite for its effective use in drug discovery and development. By employing the robust shake-flask method and carefully controlling experimental variables like pH, solvent choice, and temperature, researchers can generate the high-quality, reliable data needed for formulation design, reaction optimization, and the interpretation of biological assays. This guide provides the strategic framework and detailed protocols to empower scientists to confidently navigate the solubility challenges associated with this versatile synthetic intermediate, ultimately accelerating the development of new therapeutics.

References

-

Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. Available at: [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

-

Glomme, A., & Dressman, J. (2005). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 6(3), E419–E425. Available at: [Link]

-

Alves, M., et al. (2015). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical Sciences, 104(3), 881-893. Available at: [Link]

-

Gawargious, Y. A., et al. (1986). Differential electrolytic potentiometric determination of some amino acids in dosage forms. Analyst, 111(7), 851-853. Available at: [Link]

-

Patriarche, G. J., & Vire, J. C. (1989). [Potentiometric determination of amino acids with copper II, and with a copper indication electrode]. Annales Pharmaceutiques Francaises, 47(6), 344-352. Available at: [Link]

-

Ogston, A. G., & Brown, J. F. (1935). The potentiometric titration of non-aqueous solution applied to amino acids. Transactions of the Faraday Society, 31, 574-577. Available at: [Link]

-

Hojo, K., et al. (2011). Aqueous Microwave-Assisted Solid-Phase Synthesis Using Boc-Amino Acid Nanoparticles. Molecules, 16(12), 10311-10321. Available at: [Link]

-

LookChem. (S)-2-TERT-BUTOXYCARBONYLAMINO-HEPTANOIC ACID. Available at: [Link]

-

Schroeder, W. A., Kay, L. M., & Mills, R. S. (1950). Quantitative Determination of Amino Acids by Iodometric Titration of Their Copper Salts-Reinvestigation of the Method of Pope and Stevens. Analytical Chemistry, 22(6), 760–763. Available at: [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. Available at: [Link]

-

Shimadzu. Analytical Methods for Amino Acids. Available at: [Link]

-

Neiband, M. S. (2015). Potentiometric study of binary complexe of amino acid glycine with metal ion Zn In aqueous solution. Journal of Materials and Environmental Science, 6(11), 3128-3133. Available at: [Link]

-

Apenten, R. K. O., & Akuley, F. (2018). Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water. Journal of Chemical & Engineering Data, 63(8), 2969-2977. Available at: [Link]

-

Wolfenden, R., Andersson, L., Cullis, P. M., & Southgate, C. C. (1981). Temperature dependence of amino acid hydrophobicities. Proceedings of the National Academy of Sciences, 78(7), 4013-4017. Available at: [Link]

-

Guba, W., & Hofmann, H. J. (2000). A new experimental melting properties as access for predicting amino-acid solubility. Physical Chemistry Chemical Physics, 2(16), 3667-3671. Available at: [Link]

-

Di Lecce, S., et al. (2022). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Journal of Chemical & Engineering Data, 67(7), 1736-1755. Available at: [Link]

-

Goossens, J. F., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Molecules, 29(9), 2038. Available at: [Link]

-

Farcasi, D., et al. (2013). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Chromatographic Science, 51(7), 643-649. Available at: [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. Buy this compound | 71066-01-8 [smolecule.com]

- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. chemscene.com [chemscene.com]

- 6. benchchem.com [benchchem.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 10. Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water | Semantic Scholar [semanticscholar.org]

- 11. Temperature dependence of amino acid hydrophobicities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectral Data of (S)-2-((tert-Butoxycarbonyl)amino)heptanoic Acid

Introduction

(S)-2-((tert-Butoxycarbonyl)amino)heptanoic acid, often abbreviated as Boc-L-α-aminoheptanoic acid or Boc-AHP-OH, is a chiral N-protected amino acid derivative. Its structural framework, featuring a seven-carbon aliphatic side chain and a tert-butoxycarbonyl (Boc) protecting group, makes it a valuable building block in synthetic organic chemistry. The Boc group provides robust protection for the amine functionality under a variety of reaction conditions, yet it can be readily removed under moderately acidic conditions, a crucial feature for sequential peptide synthesis.[1][2] The specific stereochemistry at the alpha-carbon ("S" configuration) is vital for the synthesis of biologically active peptides and peptidomimetics with defined three-dimensional structures.[2]

The precise and unambiguous structural characterization of Boc-AHP-OH is a critical quality control step to ensure its identity, purity, and integrity before its use in multi-step syntheses, particularly in drug development and materials science. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive method for structural elucidation in solution.[1] This guide provides a detailed analysis of the ¹H and ¹³C NMR spectral data of this compound, explains the rationale behind experimental choices, and presents a validated protocol for data acquisition.

Molecular Structure and NMR-Active Nuclei

The foundational step in interpreting NMR spectra is a thorough understanding of the molecule's structure. Boc-AHP-OH is comprised of three key regions: the heptanoic acid backbone, the chiral center at the α-carbon (C2), and the N-tert-butoxycarbonyl (Boc) protecting group. Each unique proton and carbon atom in the structure will produce a distinct signal in the respective NMR spectrum, governed by its local electronic environment.

Caption: Molecular structure of this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The chemical shift (δ) of each signal indicates the electronic environment of the proton, the integration value corresponds to the number of protons generating the signal, and the multiplicity (splitting pattern) reveals the number of neighboring protons.

Key Diagnostic Signals:

-

Boc Group (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group are magnetically shielded and do not couple with other protons. This results in a highly characteristic, sharp singlet with a large integration value (9H), typically appearing in the upfield region around 1.4 ppm .[1] Its presence is a definitive confirmation of a successful Boc protection.

-

Aliphatic Chain (-CH₂-): The methylene protons of the pentyl chain (C3 to C6) will appear as complex multiplets between approximately 1.2-1.8 ppm . Their signals often overlap, creating a broad envelope.

-

α-Proton (C2-H): This proton is attached to the chiral center and is adjacent to both the carbonyl group and the nitrogen atom, which deshield it. It is also coupled to the C3 methylene protons. Therefore, it is expected to appear as a multiplet around 4.0-4.5 ppm .

-

Amine Proton (N-H): The chemical shift of the amide proton is highly variable and depends on solvent, concentration, and temperature. It typically appears as a broad singlet or a doublet (if coupling to the α-proton is resolved) between 5.0-6.0 ppm . In protic solvents like D₂O, this proton will exchange, and the signal will disappear.

-

Carboxylic Acid Proton (-COOH): This is a highly deshielded proton with a very broad signal that can appear anywhere from 10-12 ppm or may not be observed at all, depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for Boc-AHP-OH in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -COOH | 10.0 - 12.0 | broad s | - | 1H |

| N-H | 5.0 - 6.0 | d or broad s | ~7-9 | 1H |

| α-H (C2-H) | 4.0 - 4.5 | m | - | 1H |

| β-H (C3-H₂) | 1.6 - 1.8 | m | - | 2H |

| Boc -C(CH₃)₃ | ~1.4 | s | - | 9H |

| γ,δ,ε-H (C4-C6-H₂) | 1.2 - 1.5 | m | - | 6H |

| ω-H (C7-H₃) | ~0.9 | t | ~7 | 3H |

Note: These are typical values. Exact chemical shifts and coupling constants can vary based on the solvent, concentration, and spectrometer frequency.[1][3]

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom in the molecule. It is invaluable for confirming the carbon skeleton and the presence of key functional groups.

Key Diagnostic Signals:

-

Carbonyl Carbons (-C=O): Two distinct carbonyl signals are expected in the downfield region. The carboxylic acid carbonyl (C1) typically appears around 175-180 ppm , while the carbamate carbonyl of the Boc group is found slightly more upfield, around 155-157 ppm .[4]

-

Boc Group Carbons: The quaternary carbon of the tert-butyl group gives a characteristic signal around 79-81 ppm . The three equivalent methyl carbons of this group produce a strong signal around 28 ppm .[1][4]

-

α-Carbon (C2): The carbon of the chiral center is attached to both nitrogen and a carbonyl group, placing its signal around 53-55 ppm .

-

Aliphatic Chain Carbons (C3-C7): The signals for the methylene carbons of the heptanoic chain appear in the upfield region, typically between 22-35 ppm . The terminal methyl carbon (C7) will be the most upfield signal in this group.

Table 2: Predicted ¹³C NMR Spectral Data for Boc-AHP-OH in CDCl₃

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C1 (-COOH) | 175 - 180 |

| Boc (-C=O) | 155 - 157 |

| Boc (-C (CH₃)₃) | 79 - 81 |

| C2 (α-C) | 53 - 55 |

| C3-C6 (-CH₂-) | 22 - 35 |

| Boc (-CH₃) | ~28 |

| C7 (-CH₃) | ~14 |

Note: Chemical shifts are referenced to the solvent signal (CDCl₃ at δ 77.16 ppm).[1]

Validated Experimental Protocol for NMR Data Acquisition

Adherence to a standardized protocol is essential for obtaining high-quality, reproducible NMR data. This self-validating system ensures both accuracy and trustworthiness in the results.

Caption: Standard workflow for NMR spectroscopic analysis of Boc-amino acids.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a clean, dry vial.[1]

-

Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Causality Note: CDCl₃ is a common choice for its ability to dissolve many organic compounds and its relatively simple residual solvent signal. For compounds with lower solubility or to ensure observation of exchangeable N-H and O-H protons, DMSO-d₆ is a superior choice.[1][4]

-

Ensure the sample is fully dissolved, using gentle vortexing if necessary.

-

Transfer the solution into a clean, 5 mm NMR tube.

-

-

Instrument Setup and Calibration:

-

Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-

Lock the spectrometer's field frequency to the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during acquisition.

-

Tune the probe to the correct frequencies for ¹H and ¹³C and shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.[1]

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using standard parameters on a 400 MHz (or higher) instrument. A typical acquisition might involve 16 scans, a spectral width of 16 ppm, and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, more scans are required. A typical experiment may use 1024 scans with a relaxation delay of 2 seconds to ensure adequate signal-to-noise.[1] Expertise Insight: A longer relaxation delay (e.g., 5-10 seconds) is necessary if quantitative information (comparing peak integrals) is required, especially for quaternary carbons like the one in the Boc group.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs) to generate the frequency-domain spectra.

-

Carefully phase correct and apply a baseline correction to both spectra.

-

Calibrate the chemical shift axis. For CDCl₃, the residual ¹H peak is at δ 7.26 ppm and the ¹³C peak is at δ 77.16 ppm.[1]

-

Integrate the signals in the ¹H spectrum and assign all peaks in both the ¹H and ¹³C spectra to the corresponding nuclei in the molecular structure.

-

References

-

Title: 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions Source: MDPI URL: [Link]

-

Title: 1 H-NMR spectrum of N-Boc glutamic acid. Source: ResearchGate URL: [Link]

-

Title: Diagnostic 1 H NMR Chemical Shifts and Coupling Constants of Products B and C Source: ResearchGate URL: [Link]

-

Title: Coupling constants Source: Duke University NMR Center URL: [Link]

-

Title: Useful Spectroscopic Data Source: University of Notre Dame URL: [Link]

Sources

The Strategic Incorporation of Boc-L-Norleucine in Modern Peptide Science: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Canonical Twenty—The Rise of Norleucine Analogs

In the landscape of peptide-based therapeutics and drug discovery, the strategic incorporation of non-proteinogenic amino acids is a cornerstone for innovation. These unique building blocks offer a sophisticated toolkit to modulate the pharmacological properties of peptides, enhancing their stability, efficacy, and therapeutic potential. Among these, the L-norleucine analog, protected with a tert-butyloxycarbonyl (Boc) group, holds a significant position. This technical guide provides a comprehensive exploration of the physical and chemical characteristics of Boc-L-norleucine, offering field-proven insights for its application in research and development.

Norleucine, an isomer of leucine, is particularly valuable as an isosteric replacement for methionine. This substitution is often employed to circumvent the oxidative degradation of the methionine thioether, thereby enhancing the chemical stability and shelf-life of the final peptide product. The Boc protecting group, in turn, is a foundational element of a robust and versatile strategy in solid-phase peptide synthesis (SPPS), enabling the controlled and sequential assembly of amino acids into complex peptide chains. This guide will delve into the nuanced physicochemical properties of Boc-L-norleucine, provide detailed experimental protocols for its characterization and application, and explore the downstream implications of its incorporation into peptide structures.

Core Physicochemical Characteristics of Boc-L-Norleucine

A precise understanding of the physicochemical properties of Boc-L-norleucine is paramount for its effective handling, storage, and application in synthetic workflows. These characteristics dictate its behavior in various solvent systems, its reactivity in coupling reactions, and the overall success of peptide synthesis.

| Property | Value | Source(s) |

| Chemical Name | N-(tert-butoxycarbonyl)-L-norleucine | [1][2] |

| Synonyms | Boc-L-Nle-OH, Boc-L-2-aminohexanoic acid | [1] |

| CAS Number | 6404-28-0 | [1][3] |

| Molecular Formula | C₁₁H₂₁NO₄ | [1][3] |

| Molecular Weight | 231.29 g/mol | [3][4] |

| Appearance | Colorless oil-like liquid or solid | [1][5] |

| Melting Point | Not consistently reported; may exist as a low-melting solid or a viscous oil at room temperature. | |

| Boiling Point | 373.37°C (Predicted) | [6] |

| Optical Rotation | [α]20/D: -5.0 to -9.0º (c=1 in MeOH) | [1] |

| pKa | ~4.02 (Predicted) | [6] |

| Solubility | Soluble in Dimethyl sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. | [6][7] |

| Storage Conditions | 0-8 °C, sealed in a dry, dark place. | [1][3] |

Elucidation of Molecular Structure: Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural verification and quality control of Boc-L-norleucine, ensuring the integrity of the molecule prior to its use in synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed fingerprint of the molecular structure of Boc-L-norleucine.

¹H NMR Spectroscopy: The proton NMR spectrum exhibits characteristic signals that confirm the presence of both the norleucine backbone and the Boc protecting group. A representative ¹H NMR spectrum of Boc-L-norleucine in DMSO-d₆ shows the following key peaks[7]:

-

δ 12.38 (bs, 1H, COOH): A broad singlet corresponding to the acidic proton of the carboxylic acid.

-

δ 7.02 (d, J=8.2 Hz, 1H, NH): A doublet representing the amide proton of the Boc-carbamate.

-

δ 3.87-3.78 (m, 1H, α-CH): A multiplet for the alpha-proton of the amino acid.

-

δ 1.69-1.47 (m, 2H, CH₂): Multiplets corresponding to the protons of the aliphatic side chain.

-

δ 1.37 (s, 9H, t-Bu): A sharp singlet, integrating to nine protons, characteristic of the tert-butyl group of the Boc protecting group.

-

δ 1.32-1.20 (m, 4H, CH₂): Multiplets for the remaining protons of the norleucine side chain.

-

δ 0.85 (t, J=7.0Hz, 3H, CH₃): A triplet corresponding to the terminal methyl group of the side chain.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the key functional groups within the Boc-L-norleucine molecule. The expected characteristic absorption bands include[8]:

-

~3300 cm⁻¹: N-H stretching of the carbamate.

-

~2960-2850 cm⁻¹: C-H stretching of the alkyl groups in the norleucine side chain and the Boc group.

-

~1740 cm⁻¹: C=O stretching of the carboxylic acid.

-

~1690 cm⁻¹: C=O stretching of the carbamate (Boc group).

Experimental Protocols: Synthesis and Characterization

A robust and reproducible synthesis protocol is essential for obtaining high-purity Boc-L-norleucine. The following is a generalized experimental protocol adapted from the synthesis of its D-isomer, which is readily applicable to the L-isomer[8].

Synthesis of Boc-L-norleucine

This procedure involves the reaction of L-norleucine with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.

Materials:

-

L-norleucine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate (EtOAc)

-

Petroleum ether

-

1 M Sodium bisulfate (NaHSO₄) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve L-norleucine in a 1:1 mixture of water and THF.

-

Add sodium bicarbonate or triethylamine to the solution to create basic conditions.

-

Add di-tert-butyl dicarbonate to the reaction mixture.

-

Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring overnight.

-

After the reaction is complete, add water to dissolve any precipitate.

-

Extract the unreacted di-tert-butyl dicarbonate with petroleum ether (typically three times).

-

Acidify the aqueous phase to a pH of approximately 3 with a 1 M NaHSO₄ solution.

-

Extract the Boc-L-norleucine from the acidified aqueous phase with ethyl acetate (typically three times).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the final product.

Caption: General workflow for using Boc-L-norleucine in SPPS.

The Impact of Norleucine Incorporation in Peptides

The substitution of canonical amino acids with norleucine can have profound effects on the resulting peptide's properties. As a Senior Application Scientist, it is crucial to understand the causality behind these changes to rationally design peptides with improved therapeutic profiles.

-

Enhanced Stability: The primary driver for incorporating norleucine is to replace methionine, which is susceptible to oxidation to methionine sulfoxide and sulfone. The linear alkyl side chain of norleucine is chemically inert to oxidative conditions, thereby significantly increasing the stability and shelf-life of the peptide.[9]

-

Modified Biological Activity: While often considered an isosteric replacement for methionine, the subtle differences in hydrophobicity and conformational flexibility between the norleucine and methionine side chains can influence peptide-receptor interactions and overall biological activity.[9] In some cases, this can lead to improved binding affinity or altered signaling pathways.

-

Conformational Control: The incorporation of norleucine can influence the secondary structure of peptides. Its unbranched, flexible side chain can impact the propensity for α-helix or β-sheet formation, which is critical for the peptide's biological function.

Conclusion: A Versatile Tool for Peptide Innovation

Boc-L-norleucine stands as a testament to the power of non-canonical amino acids in advancing peptide science. Its well-defined physicochemical properties, coupled with robust synthetic and application protocols, make it an invaluable asset for researchers and drug developers. The strategic replacement of methionine with norleucine offers a reliable method to enhance peptide stability, a critical factor in the development of viable therapeutic candidates. As the field of peptide therapeutics continues to expand, the judicious use of analogs like Boc-L-norleucine will undoubtedly play a pivotal role in the creation of next-generation drugs with improved efficacy, safety, and stability.

References

-

PubMed. Does a methionine-to-norleucine substitution in PGLa influence peptide-membrane interactions?. Retrieved from [Link]

-

The Royal Society of Chemistry. Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Boc-L-norleucine | 6404-28-0 [sigmaaldrich.com]

- 4. Boc-Nle-OH ≥99.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. Boc-D-Norleucine | CymitQuimica [cymitquimica.com]

- 6. BOC-L-NORLEUCINE CAS#: 6404-28-0 [m.chemicalbook.com]

- 7. BOC-L-NORLEUCINE | 6404-28-0 [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. Does a methionine-to-norleucine substitution in PGLa influence peptide-membrane interactions? - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Heptanoic Acid Derivatives: A Technical Guide for Researchers

Foreword: Unveiling the Therapeutic Potential of a Versatile Scaffold

Heptanoic acid, a simple seven-carbon saturated fatty acid, has long been recognized for its utility in the fragrance and flavor industries.[1][2][3] However, recent scientific inquiry has increasingly focused on the diverse and potent biological activities exhibited by its derivatives. From combating microbial infections to modulating complex cellular pathways implicated in cancer and inflammation, heptanoic acid derivatives are emerging as a promising scaffold for drug discovery and development. This guide provides an in-depth technical exploration of these activities, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this exciting field. We will delve into the mechanistic underpinnings of their bioactivity, provide detailed experimental protocols for their evaluation, and present a framework for the rational design of novel therapeutic agents based on the heptanoic acid core.

I. Antimicrobial and Antifungal Properties: Disrupting the Microbial Fortress

Heptanoic acid and its derivatives exhibit significant antimicrobial and antifungal properties, primarily by compromising the integrity of microbial cell membranes.[2][4] This mechanism of action is particularly advantageous as it is less likely to induce microbial resistance compared to agents with highly specific molecular targets.

A. Mechanism of Action: A Focus on Membrane Perturbation

The primary antimicrobial action of heptanoic acid and other medium-chain fatty acids is the disruption of the bacterial cell membrane.[2] This leads to the leakage of essential intracellular components and ultimately results in cell death. The lipophilic carbon chain of the fatty acid readily inserts into the lipid bilayer of the microbial membrane, causing a disorganization of the membrane structure and an increase in its permeability.

In the context of antifungal activity, particularly against resilient pathogens like Candida albicans, heptanoic acid has been shown to inhibit biofilm formation, a key virulence factor.[5] Studies have demonstrated that medium-chain saturated fatty acids, including heptanoic acid, can effectively inhibit C. albicans biofilm formation at low concentrations.[5] The mechanism appears to involve mimicking the quorum-sensing molecule farnesol, thereby interfering with fungal communication and morphogenesis.[5] This leads to a downregulation of genes related to hyphal growth and biofilm development.[5]

Experimental Workflow: Assessing Antimicrobial and Antifungal Efficacy

Caption: Workflow for evaluating antimicrobial/antifungal activity.

B. Quantitative Assessment of Antimicrobial Potency

The efficacy of antimicrobial agents is quantified by determining the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

| Parameter | Definition | Significance |

| MIC | The lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. | Indicates the bacteriostatic or fungistatic potential of the compound. |

| MBC/MFC | The lowest concentration of an antimicrobial agent required to kill a particular microorganism. | Indicates the bactericidal or fungicidal potential of the compound. |

For instance, against Candida albicans, heptanoic acid has been shown to have a Minimum Inhibitory Concentration (MIC) in the range of 100–200 µg/ml and can inhibit biofilm formation by more than 75% at a concentration of 2 µg/ml.[5]

C. Detailed Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

-

Preparation of Heptanoic Acid Derivative Stock Solution: Dissolve the heptanoic acid derivative in a suitable solvent, such as ethanol or dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).

-

Preparation of Microbial Inoculum: Culture the test microorganism overnight in an appropriate broth medium. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in the broth medium to obtain a range of concentrations.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (inoculum without the test compound) and a negative control (broth only).

-

Incubation: Incubate the plate under optimal growth conditions for the test microorganism for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the heptanoic acid derivative at which no visible turbidity is observed.

Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

-

Subculturing: Following the MIC determination, take an aliquot from each well that shows no visible growth.

-

Plating: Spread the aliquot onto an appropriate agar medium.

-

Incubation: Incubate the plates under optimal growth conditions for 24-48 hours.

-

MBC/MFC Determination: The MBC/MFC is the lowest concentration of the heptanoic acid derivative that results in a ≥99.9% reduction in the initial inoculum count.

II. Anticancer Activity: A Multi-pronged Attack on Malignancy

Heptanoic acid derivatives have emerged as intriguing candidates in oncology research, demonstrating the ability to induce cancer cell death through various mechanisms, including the induction of apoptosis and the modulation of key signaling pathways.

A. Mechanisms of Anticancer Action

The anticancer activity of fatty acid derivatives is often multifaceted. One key mechanism is the induction of apoptosis , or programmed cell death. This can be triggered through both intrinsic (mitochondrial) and extrinsic pathways. For instance, some fatty acid derivatives have been shown to disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic factors.[6]

Furthermore, the conjugation of heptanoic acid to other molecules can enhance their anticancer properties. A notable example is a cyclometalated iridium-heptanoic acid conjugate (Ir-HA), which has demonstrated antiproliferative activity against breast cancer cell lines.[7] In this case, the fatty acid moiety can influence the cellular uptake and localization of the active metal complex.

B. Quantitative Assessment of Cytotoxicity

The in vitro anticancer activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) value, which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population.

| Heptanoic Acid Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Iridium-Heptanoic Acid Conjugate (Ir-HA) | MDA-MB-231 (Breast Cancer) | >50 | [8] |

| Iridium-Oleic Acid Conjugate (Ir-OA) | MDA-MB-231 (Breast Cancer) | 2.1 | [8] |

| 13-Methyltetradecanoic Acid (related branched-chain fatty acid) | Various human cancer cell lines | 10-25 µg/ml | [9] |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | A549 (Non-small cell lung cancer) | Structure-dependent | [10] |

It is important to note that the cytotoxic effects should also be evaluated on non-cancerous cell lines to assess the selectivity of the compound.[11][12]

Signaling Pathway: Induction of Apoptosis by Heptanoic Acid Derivatives

Caption: Simplified intrinsic apoptosis pathway induced by heptanoic acid derivatives.

C. Detailed Experimental Protocols

Protocol 3: MTT Assay for Cell Viability and Cytotoxicity

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the heptanoic acid derivative for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value from the dose-response curve.

Protocol 4: Annexin V/Propidium Iodide Assay for Apoptosis

-

Cell Treatment: Treat cancer cells with the heptanoic acid derivative at its IC50 concentration for a predetermined time.

-

Cell Harvesting and Staining: Harvest the cells and stain them with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

III. Anti-inflammatory Effects: Quelling the Flames of Inflammation

Chronic inflammation is a key driver of numerous diseases, including cancer and cardiovascular disorders. Heptanoic acid derivatives have demonstrated promising anti-inflammatory properties, primarily through the modulation of critical inflammatory pathways.

A. Mechanisms of Anti-inflammatory Action

A significant mechanism underlying the anti-inflammatory effects of some fatty acid derivatives is the inhibition of cyclooxygenase (COX) enzymes , particularly COX-2, which is a key enzyme in the synthesis of pro-inflammatory prostaglandins.[13]

Furthermore, heptanoic acid derivatives can modulate the activity of transcription factors that regulate inflammatory gene expression. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines.[14][15] Conversely, activation of Peroxisome Proliferator-Activated Receptors (PPARs) , particularly PPAR-α and PPAR-γ, by fatty acids and their derivatives can exert anti-inflammatory effects.[16][17][18]

B. Quantitative Assessment of Anti-inflammatory Activity

The anti-inflammatory potential of heptanoic acid derivatives can be quantified by measuring their ability to inhibit the production of pro-inflammatory mediators.

| Parameter | Method of Measurement | Significance |

| Inhibition of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6, IL-1β) | ELISA, RT-qPCR | Demonstrates the ability to suppress key inflammatory signaling molecules. |

| Inhibition of Nitric Oxide (NO) Production | Griess Assay | Indicates the suppression of iNOS activity, a marker of inflammation. |

| Inhibition of COX-2 Activity | Enzyme Immunoassay (EIA) for Prostaglandin E2 (PGE2) | Shows direct targeting of a key inflammatory enzyme. |

C. Detailed Experimental Protocols

Protocol 5: Measurement of Nitric Oxide (NO) Production in Macrophages

-

Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

-

Pre-treatment: Pre-treat the cells with various concentrations of the heptanoic acid derivative for 1-2 hours.

-

Stimulation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce NO production.

-

Griess Assay: After 24 hours, collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Protocol 6: Quantification of Pro-inflammatory Cytokines

-

Cell Treatment: Treat immune cells (e.g., macrophages or peripheral blood mononuclear cells) with the heptanoic acid derivative in the presence or absence of an inflammatory stimulus.

-

Supernatant Collection: Collect the cell culture supernatant at a specific time point.

-

ELISA: Use a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the supernatant.

-

Data Analysis: Compare the cytokine levels in the treated groups to the control groups to determine the inhibitory effect of the compound.

IV. Metabolic Regulation: Fueling the Krebs Cycle

Beyond its direct cytotoxic and anti-inflammatory effects, heptanoic acid plays a crucial role in cellular metabolism, particularly through a process known as anaplerosis .[1][3][19] Anaplerosis refers to the replenishment of intermediates in the tricarboxylic acid (TCA) or Krebs cycle, which is essential for maintaining cellular energy production and biosynthetic processes.

A. Anaplerotic Mechanism of Heptanoic Acid

As an odd-chain fatty acid, the β-oxidation of heptanoic acid yields two molecules of acetyl-CoA and one molecule of propionyl-CoA.[2] Acetyl-CoA enters the TCA cycle by condensing with oxaloacetate to form citrate. Propionyl-CoA is converted to succinyl-CoA, which directly enters the TCA cycle, thus replenishing the pool of cycle intermediates.[2] This dual entry point makes heptanoic acid a potent anaplerotic substrate.[1][3]

Metabolic Pathway: Anaplerotic Role of Heptanoic Acid

Caption: Anaplerotic entry of heptanoic acid metabolites into the TCA cycle.

V. Synthesis of Bioactive Heptanoic Acid Derivatives

The synthesis of novel heptanoic acid derivatives is a key step in exploring their therapeutic potential. The carboxylic acid group of heptanoic acid provides a versatile handle for chemical modification, allowing for the creation of esters and amides with diverse functional groups.

A. General Synthetic Strategies

Synthesis of Heptanoic Acid Esters: Esters of heptanoic acid can be readily synthesized through Fischer esterification, where heptanoic acid is reacted with an alcohol in the presence of an acid catalyst.

Synthesis of Heptanoic Acid Amides: Amides can be prepared by first converting heptanoic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with a primary or secondary amine.[20] Direct conversion of carboxylic acids to amides using coupling agents is also a common and efficient method.[21]

Synthetic Scheme: Preparation of Heptanoic Acid Amide

Caption: General reaction scheme for the synthesis of a heptanoic acid amide.

VI. Conclusion and Future Directions

Heptanoic acid and its derivatives represent a rich and underexplored area of medicinal chemistry. Their broad spectrum of biological activities, coupled with their favorable safety profile, makes them attractive candidates for the development of new therapeutics. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the heptanoic acid scaffold to optimize potency and selectivity for specific biological targets.

-

In Vivo Efficacy Studies: Validation of the in vitro findings in relevant animal models of disease.

-

Drug Delivery Strategies: Development of novel formulations to enhance the bioavailability and targeted delivery of heptanoic acid derivatives.

-

Combination Therapies: Exploring the synergistic effects of heptanoic acid derivatives with existing drugs to enhance therapeutic outcomes and overcome drug resistance.

By continuing to unravel the complex biological activities of this versatile chemical entity, the scientific community is poised to unlock its full therapeutic potential for the benefit of human health.

References

-

Riverland Trading. Heptanoic Acid Supplier | 111-14-8 | Your Reliable Distributor. [Link]

-

The Good Scents Company. heptanoic acid, 111-14-8. [Link]

-

Consolidated Chemical. Heptanoic Acid | High-Purity Industrial & Fragrance Grade. [Link]

-

Lee, J. H., Kim, Y. G., Khadke, S. K., & Lee, J. (2021). Antibiofilm and antifungal activities of medium-chain fatty acids against Candida albicans via mimicking of the quorum-sensing molecule farnesol. Microbial biotechnology, 14(4), 1353–1366. [Link]

-

Huang, C. B., Alimova, Y., Myers, T. M., & Ebersole, J. L. (2011). Short- and medium-chain fatty acids exhibit antimicrobial activity for oral microorganisms. Archives of oral biology, 56(7), 650–654. [Link]

-

Lee, J. H., Kim, Y. G., Khadke, S. K., & Lee, J. (2021). Antibiofilm and antifungal activities of medium-chain fatty acids against Candida albicans via mimicking of the quorum-sensing molecule farnesol. PubMed, 33252828. [Link]

-

van der Leij, F. R., & Jans, J. J. (2025). Anaplerosis by medium-chain fatty acids through complex interplay with glucose and glutamine metabolism. PubMed, 38879684. [Link]

-

Ma, D. L., et al. (2022). Spatiotemporal Cascade Targeting from the Cell Membrane to the Endoplasmic Reticulum for Chemoimmunotherapy via the Cyclometalated Iridium-Fatty Acid Scaffold. Journal of the American Chemical Society. [Link]

-

Varghese, S., et al. (2022). Identification of 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI. [Link]

-

ResearchGate. (2023). What are few normal cell lines to test toxicity on normal cells of designed anti cancer drug?. [Link]

-

van der Leij, F. R., & Jans, J. J. (2025). Anaplerosis by medium-chain fatty acids through complex interplay with glucose and glutamine metabolism. PubMed Central. [Link]

-

Ma, D. L., et al. (2022). Spatiotemporal Cascade Targeting from the Cell Membrane to the Endoplasmic Reticulum for Chemoimmunotherapy via the Cyclometalated Iridium-Fatty Acid Scaffold. American Chemical Society. [Link]

-

ResearchGate. (2025). Anaplerotic molecules: Current and future. [Link]

-

Lund, R. G., et al. (2014). Aliphatic fatty acids and esters: inhibition of growth and exoenzyme production of Candida, and their cytotoxicity in vitro. PubMed, 24907517. [Link]

-

Desvergne, B., & Wahli, W. (1999). PPARs: transcriptional effectors of fatty acids and their derivatives. PubMed, 10415986. [Link]

-

Organic Chemistry. (2006). Preparation and Reactions of Carboxylic Acids, Esters and Amides. [Link]

-

Wikipedia. Anaplerotic reactions. [Link]

-

Biosciences Biotechnology Research Asia. (2015). In vitro Antifungal Potentials of Bioactive Compound Methyl Ester of Hexadecanoic Acid Isolated from Annona muricata Linn. (Annonaceae) Leaves. [Link]

-

de Oliveira, J. R., et al. (2017). Antifungal activity of cinnamic acid and benzoic acid esters against Candida albicans strains. PubMed, 28426868. [Link]

-

Sung, B., & Ahn, K. S. (2015). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PubMed Central, 4695889. [Link]

-

Vasile, E., et al. (2023). Future Antimicrobials: Natural and Functionalized Phenolics. MDPI. [Link]

-

Belkacem, A., et al. (2016). Evaluation of antifungal activity of free fatty acids methyl esters fraction isolated from Algerian Linum usitatissimum L. seeds against toxigenic Aspergillus. PubMed Central, 5021815. [Link]

-

Yamamoto, N., et al. (2016). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. PubMed Central, 4906649. [Link]

-

Popeijus, H. E., et al. (2020). Short-Chain Fatty Acids (Except Hexanoic Acid) Lower NF-kB Transactivation, Which Rescues Inflammation-Induced Decreased Apolipoprotein A-I Transcription in HepG2 Cells. PubMed Central, 7404194. [Link]

-

ResearchGate. (2020). (PDF) Short-Chain Fatty Acids (Except Hexanoic Acid) Lower NF-kB Transactivation, Which Rescues Inflammation-Induced Decreased Apolipoprotein A-I Transcription in HepG2 Cells. [Link]

-

Nagy, L., & Szanto, A. (2011). PPARs: transcriptional effectors of fatty acids and their derivatives. PubMed Central, 3111105. [Link]

-

Desvergne, B., & Wahli, W. (1999). PPARs: transcriptional effectors of fatty acids and their derivatives. PubMed, 10415986. [Link]

-

Yan, S. L., et al. (2010). Oleanoic acid and ursolic acid induce apoptosis in four human liver cancer cell lines. ResearchGate. [Link]

-

Kim, J. H., et al. (2019). Unsaturated Fatty Acids Complex Regulates Inflammatory Cytokine Production through the Hyaluronic Acid Pathway. PubMed Central, 6920836. [Link]

-

ResearchGate. (2015). Short- and medium-chain fatty acids exhibit antimicrobial activity for oral microorganisms. [Link]

-

ResearchGate. (2018). Synthesis of Carboxylic Acids, Esters and their Derivatives. [Link]

-

Lenka, L., et al. (2021). Molecular Mechanisms of Apoptosis Induction and Its Regulation by Fatty Acids in Pancreatic β-Cells. PubMed, 33917409. [Link]

-

Riemer, N., et al. (2013). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. PubMed Central, 3760677. [Link]

-

Malapaka, R. R., et al. (2012). Medium Chain Fatty Acids Are Selective Peroxisome Proliferator Activated Receptor (PPAR) γ Activators and Pan-PPAR Partial Agonists. PLOS One. [Link]

-

Mthembu, X. H., et al. (2022). Cytotoxicity of Mimusops caffra-Based Ursolic Acid, Oleanolic Acid and Derivatives Against Human Cancerous and Non-Cancerous Cell Lines. MDPI. [Link]

-

Lee, S. H., et al. (2023). Induction of Apoptotic Cell Death in Non-Small-Cell Lung Cancer Cells by MP28 Peptide Derived from Bryopsis plumosa. MDPI. [Link]

-

Kitahara, T., et al. (2018). Measuring the Antimicrobial Activity of Lauric Acid against Various Bacteria in Human Gut Microbiota Using a New Method. PubMed Central, 6234850. [Link]

-

Junkes, C., et al. (2020). Fatty Acid Conjugation Leads to Length-Dependent Antimicrobial Activity of a Synthetic Antibacterial Peptide (Pep19-4LF). MDPI. [Link]

-

Endres, S., et al. (1990). Influence of dietary fatty acids on cytokine production and its clinical implications. PubMed, 2132613. [Link]

- Google Patents.

-

Sieniawska, E., et al. (2022). Selectivity Screening and Structure–Cytotoxic Activity Observations of Selected Oleanolic Acid (OA)-Type Saponins from the Amaranthaceae Family on a Wiade Panel of Human Cancer Cell Lines. PubMed Central, 9370603. [Link]

-